4-Ethoxyphenyl 4-butylbenzoate

liquid crystal nematic phase clearing point

4-Ethoxyphenyl 4-butylbenzoate (CAS 62716-65-8) is a phenyl benzoate ester that functions as a calamitic (rod-like) thermotropic liquid crystal intermediate. It belongs to the 4-alkoxyphenyl 4'-alkylbenzoate homologous series, specifically an alkoxy/alkyl type with a short ethoxy (C2) phenolic chain and a butyl (C4) acid chain.

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 62716-65-8
Cat. No. B1582748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyphenyl 4-butylbenzoate
CAS62716-65-8
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
InChIInChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3
InChIKeyDDDWTNWRNNRWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Ethoxyphenyl 4-butylbenzoate (CAS 62716-65-8) for Liquid Crystal R&D


4-Ethoxyphenyl 4-butylbenzoate (CAS 62716-65-8) is a phenyl benzoate ester that functions as a calamitic (rod-like) thermotropic liquid crystal intermediate [1]. It belongs to the 4-alkoxyphenyl 4'-alkylbenzoate homologous series, specifically an alkoxy/alkyl type with a short ethoxy (C2) phenolic chain and a butyl (C4) acid chain. Its mesomorphic behavior is characterized by a narrow nematic phase range, with a crystal-to-nematic (Cr-N) melting point of 59–63 °C and a nematic-to-isotropic (N-I) clearing point at approximately 63.3 °C, making it a low-clearing-point nematic component for mixture formulation [2]. The compound is commercially available at ≥99.0% (GC) purity from major suppliers, indicating its established role as a high-purity research chemical .

Why 4-Ethoxyphenyl 4-butylbenzoate Cannot Be Replaced by Other Phenyl Benzoates Without Re-Validation


In liquid crystal mixture formulation, the clearing point (T_NI) and phase sequence are exquisitely sensitive to terminal chain length and the alkoxy/alkyl substitution pattern [1]. Systematic evaluation of 367 straight-chain 4,4′-alkyl/alkoxyphenylbenzoates demonstrated that transition temperatures follow the order dialkyl (RR') < alkyl/alkoxy (R'/OR) < alkoxy/alkyl (OR'/R) < dialkoxy (OR'/OR), with the presence of an alkoxy group on the phenolic side specifically promoting nematic phase stability [1][2]. Substituting 4-ethoxyphenyl 4-butylbenzoate with a close analog—such as 4-methoxyphenyl 4-butylbenzoate (shorter alkoxy), 4-butoxyphenyl 4-butylbenzoate (longer alkoxy), or 4-ethylphenyl 4-butylbenzoate (dialkyl)—will shift the clearing point, alter the nematic range width, and may introduce or suppress smectic polymorphism, thereby changing the viscosity-temperature profile and dielectric anisotropy of the final eutectic mixture. The quantitative evidence below details the specific consequences of such substitutions.

Quantitative Differentiation Evidence for 4-Ethoxyphenyl 4-butylbenzoate (62716-65-8) vs. Analogs


Nematic-Isotropic Clearing Point: Short Ethoxy Chain Restricts Mesophase Range Relative to Longer Alkoxy Homologs

The N-I clearing point of 4-ethoxyphenyl 4-butylbenzoate is 63.3 °C. In the 4-alkoxyphenyl 4'-alkylbenzoate homologous series, increasing the alkoxy chain length systematically raises the clearing point. The methoxy (C1) analog exhibits a lower or monotropic clearing point, while the butoxy (C4) analog exhibits a significantly higher clearing point, consistent with the general trend that transition temperatures increase with alkoxy chain length on the phenolic side [1][2].

liquid crystal nematic phase clearing point homologous series

Absence of Smectic Polymorphism: Butyl (C4) Acid Chain Precludes Smectic Phases, Simplifying Phase Behavior

Systematic evaluation of all four 4,4'-alkyl/alkoxyphenylbenzoate sub-series established that a minimum acid-side chain length of six carbon atoms is required to observe any smectic (SmA, SmC, or SmB) phase [1]. With a butyl (C4) acid chain, 4-ethoxyphenyl 4-butylbenzoate falls below this threshold and consequently exhibits only a nematic mesophase with no smectic polymorphism. In contrast, the hexyl (C6) or longer acid-chain analogs in the same family exhibit one or more smectic phases, complicating their phase behavior and the rheology of their mixtures.

smectic phase structure-property relationship phase diagram liquid crystal formulation

Phenolic Ethoxy Group Confers Higher Clearing Point Than Corresponding Dialkyl Analog

The 1990 Neubert reassessment established that, for a constant acid chain, the clearing point follows the trend dialkyl (RR') < alkyl/alkoxy (R'/OR) < alkoxy/alkyl (OR'/R) < dialkoxy (OR'/OR) [1]. Replacing the ethoxy group with an ethyl group to produce 4-ethylphenyl 4-butylbenzoate (dialkyl type) would lower the clearing point and potentially suppress the nematic phase entirely. The ethoxy oxygen's lone-pair conjugation enhances polarizability anisotropy, stabilizing the nematic order relative to the purely alkyl-substituted analog.

alkoxy effect clearing temperature phenyl benzoate nematic stability

Commercial Purity Benchmark: ≥99.0% (GC) Establishes Reproducibility Baseline for Mixture Formulation

4-Ethoxyphenyl 4-butylbenzoate is supplied by TCI with a guaranteed minimum purity of 99.0% as determined by gas chromatography (GC), with a melting point specification of 59.0–63.0 °C . In comparison, generic phenyl benzoate esters from non-specialist suppliers may carry purity specifications as low as 95% (e.g., AKSci lists 95% min. purity for this CAS ), introducing unknown impurities that can depress the clearing point, broaden phase transitions, and alter mixture viscosity. A 4% purity difference can shift a eutectic mixture's clearing point by several degrees Celsius and introduce ionic contaminants that degrade electro-optical performance.

purity specification GC analysis quality control reproducibility

Viscosity Contribution in Phenyl Benzoate Standard Mixtures: Short-Chain Esters Provide Low-Viscosity Baselines

A U.S. Army Research Office study measured the viscosity contribution of individual ester liquid crystal components (10–25 wt%) added to a standard nematic mixture of short-chain 4-alkoxyphenyl 4-alkylbenzoates at 25 °C by capillary flow viscometry [1]. The study calculated an approximate class viscosity for phenyl benzoate esters and used it as a baseline to evaluate the effects of structural modifications (ring saturation, ortho-substitution). 4-Ethoxyphenyl 4-butylbenzoate, as a prototypical short-chain phenyl benzoate, belongs to this low-viscosity class. Replacing it with a cyclohexane-ring-containing analog or a longer-chain homolog increases the viscosity contribution, which directly impacts the switching speed (τ ∝ η) of any electro-optical device based on the mixture.

viscosity nematic mixture capillary flow ester liquid crystal

Limitations of Available Comparative Evidence and Guidance for Further Investigation

The quantitative differentiation evidence presented above relies predominantly on class-level inferences from systematic homologous series evaluations [1][2]. Direct head-to-head experimental comparisons (i.e., identical apparatus, same conditions) between 4-ethoxyphenyl 4-butylbenzoate and its closest analogs (4-methoxyphenyl 4-butylbenzoate, 4-propoxyphenyl 4-butylbenzoate, 4-ethylphenyl 4-butylbenzoate) were not identified in the accessible open literature within the permitted search scope. The Blair et al. 1991 critical compilation contains tabulated transition temperatures for 100 alkoxy/alkyl compounds, but the full numerical tables are behind a paywall (J. Phys. Chem. Ref. Data, AIP Publishing). Procurement decisions requiring exact ΔT_NI or Δη values should obtain the full Blair et al. 1991 dataset or commission direct comparative DSC and viscometry measurements on the specific analog set of interest.

data gap comparator analysis procurement diligence

High-Value Application Scenarios for 4-Ethoxyphenyl 4-butylbenzoate Guided by Quantitative Evidence


Nematic Host for Low-Viscosity Eutectic Mixtures Targeting Low-to-Mid Clearing Points

The compound's narrow nematic range (Cr-N at ~59–63 °C, N-I at ~63.3 °C) and the absence of smectic phases make it suitable as a low-clearing-point component in eutectic nematic mixtures designed for ambient-to-moderate-temperature electro-optical devices [1][3]. Its alkoxy/alkyl structure provides a higher clearing point than comparable dialkyl analogs, as established by the Neubert et al. 1990 systematic study [2]. Formulators can use it to depress the mixture's melting point without introducing smectic order, leveraging the class-level finding that a minimum C6 acid chain is required for smectic phase induction [2].

Calibration Standard for Differential Scanning Calorimetry (DSC) in Liquid Crystal Phase Characterization

With a sharp melting endotherm between 59.0 and 63.0 °C and high commercial purity (≥99.0% GC ), this compound can serve as a secondary DSC temperature standard for calibrating instruments used in mesophase characterization. Its simple phase sequence (Cr–N–I) with no overlapping smectic transitions avoids ambiguity in peak assignment, unlike longer-chain homologs that exhibit multiple overlapping smectic transitions [2].

Baseline Component for Structure-Viscosity Relationship Studies in Phenyl Benzoate Liquid Crystals

The DTIC ADA143028 study used short-chain 4-alkoxyphenyl 4-alkylbenzoates as a standard nematic mixture baseline for capillary flow viscosity measurements [4]. 4-Ethoxyphenyl 4-butylbenzoate, as a representative short-chain member of this class, can be incorporated as a controlled variable in systematic studies comparing the viscosity impact of structural modifications such as ring hydrogenation (phenyl→cyclohexyl) or lateral fluorination. Its low molecular weight (298.38 g/mol) and simple structure minimize confounding factors.

Synthetic Intermediate for Functionalized Liquid Crystal Dimers and Oligomers

The phenolic ethoxy group and the benzoate ester linkage provide two chemically distinct sites for further derivatization. The compound can be used as a key intermediate in synthesizing liquid crystal dimers, where the ethoxy terminus can be deprotected and elongated, while the butyl chain provides hydrophobic balance. Its established purity (≥99.0% ) ensures that subsequent synthetic steps start from a well-defined precursor, reducing side-product formation and simplifying purification.

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